Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18254451
Molecular Formula: C16H26INO2
Molecular Weight: 391.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26INO2 |
|---|---|
| Molecular Weight | 391.29 g/mol |
| IUPAC Name | tert-butyl 4-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H26INO2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11H2,1-3H3 |
| Standard InChI Key | SMFHKFXJPWTXGI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)I |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a piperidine ring substituted at the 4-position with a methyl group bridging to a 3-iodobicyclo[1.1.1]pentane unit. The tert-butyl carbamate group () at the 1-position of the piperidine ring provides steric protection and modulates solubility . The bicyclo[1.1.1]pentane moiety, a strained hydrocarbon system, introduces significant three-dimensionality and rigidity, which are advantageous for improving pharmacokinetic properties in drug candidates .
Key Structural Attributes:
-
Bicyclo[1.1.1]pentane Core: A highly strained structure with three fused cyclopropane rings, contributing to enhanced metabolic stability and membrane permeability compared to planar aromatic systems .
-
Iodine Substituent: Serves as a reactive handle for further functionalization via nucleophilic substitution or transition-metal-catalyzed coupling reactions .
-
Tert-Butyl Carbamate (Boc) Group: Enhances solubility and protects the piperidine nitrogen during synthetic transformations.
Physicochemical Properties
The compound’s properties are influenced by its functional groups:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 377.26 g/mol | |
| Solubility | Likely low in water due to Boc group | |
| Reactivity | Iodine participates in substitutions |
Synthesis and Functionalization
Synthetic Routes
The synthesis of tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate typically involves multi-step protocols. A notable method employs visible-light-driven copper photocatalysis to facilitate radical cascade reactions. For example, Luo et al. demonstrated the use of tert-butyl 4-iodopiperidine-1-carboxylate in radical cyclization with -aryl methacrylamides to yield oxindole derivatives under mild conditions .
Key Steps:
-
Preparation of Bicyclo[1.1.1]pentane Precursor: Starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, bicyclo[1.1.1]pentane derivatives are synthesized via strain-driven ring-opening reactions .
-
Iodination: Introduction of iodine via halogen exchange or electrophilic substitution.
-
Piperidine Functionalization: Coupling the iodinated bicyclo[1.1.1]pentane to a Boc-protected piperidine scaffold using alkylation or Mitsunobu reactions .
Reaction Pathways
The iodine atom’s reactivity enables diverse transformations:
-
Nucleophilic Substitution: Replacement with amines, alkoxides, or thiols to introduce heteroatoms .
-
Cross-Coupling Reactions: Suzuki-Miyaura or Negishi couplings to form carbon-carbon bonds .
-
Radical Cyclization: Copper-catalyzed processes to construct polycyclic frameworks, as demonstrated in the synthesis of oxindoles .
Example Reaction:
| Parameter | Bicyclo[1.1.1]pentane | Benzene |
|---|---|---|
| Metabolic Stability | High | Moderate |
| Aqueous Solubility | Improved | Low |
| Membrane Permeability | Enhanced | Variable |
| Synthetic Complexity | Higher | Lower |
These attributes make the compound a promising scaffold for optimizing drug candidates .
Applications in Medicinal Chemistry
Drug Discovery Platforms
The compound’s versatility is leveraged in:
-
Fragment-Based Drug Design: The rigid bicyclic core serves as a three-dimensional fragment to explore hydrophobic binding pockets.
-
PROTAC Development: The iodine atom facilitates conjugation to E3 ligase ligands, enabling targeted protein degradation strategies.
-
CNS Drug Optimization: Enhanced blood-brain barrier penetration due to reduced planar surface area .
Case Study: Oxindole Synthesis
Luo et al. utilized tert-butyl 4-iodopiperidine-1-carboxylate in a copper-catalyzed radical cascade to synthesize oxindoles, a class of compounds with documented anticancer and anti-inflammatory activities . This methodology highlights the compound’s utility in constructing complex heterocycles under mild conditions.
Challenges and Future Directions
Synthetic Limitations
-
Strain-Induced Instability: The bicyclo[1.1.1]pentane core’s high strain energy complicates large-scale synthesis.
-
Iodine Sensitivity: Light- and temperature-sensitive reactions require stringent control .
Research Opportunities
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.
-
Target Identification: Screen against GPCR libraries to identify specific receptor interactions.
-
Derivatization: Explore replacing iodine with fluorinated groups for PET imaging applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume